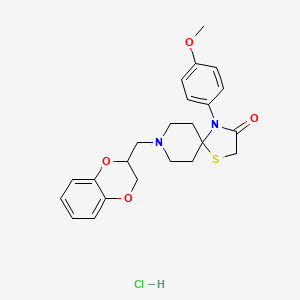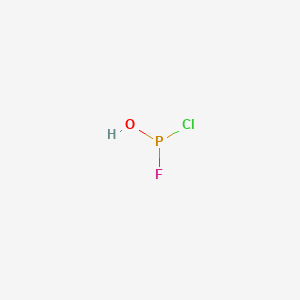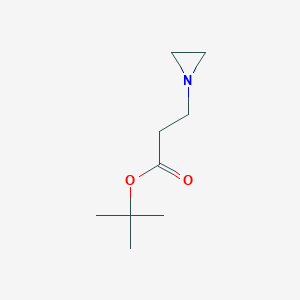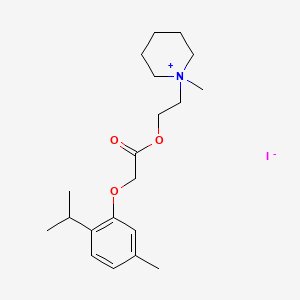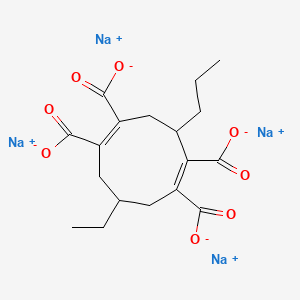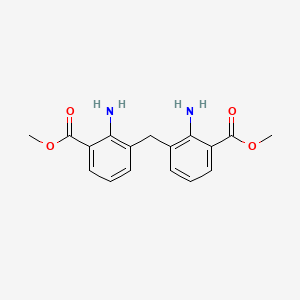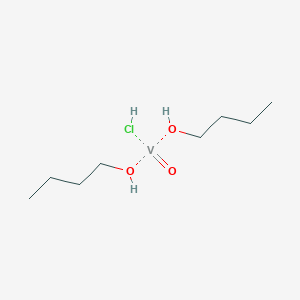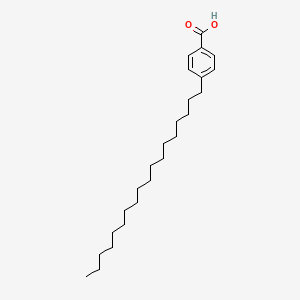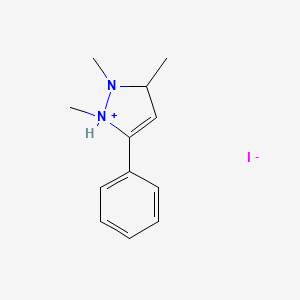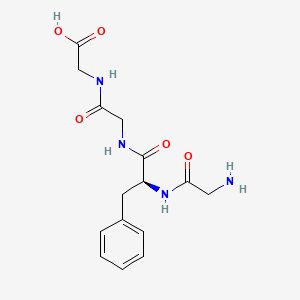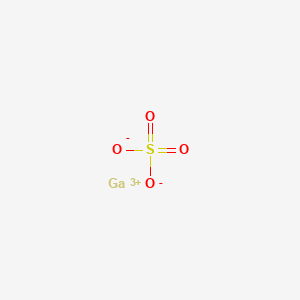
Sulphuric acid, gallium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gallium(III) sulfate can be synthesized by dissolving gallium metal in sulphuric acid. The reaction proceeds as follows: [ 2Ga + 3H₂SO₄ → Ga₂(SO₄)₃ + 3H₂ ] This reaction involves the dissolution of gallium metal in sulphuric acid, forming gallium(III) sulfate and releasing hydrogen gas .
Industrial Production Methods
In industrial settings, gallium(III) sulfate is typically produced by reacting gallium hydroxide with sulphuric acid. The reaction is carried out under controlled conditions to ensure the complete dissolution of gallium hydroxide and the formation of gallium(III) sulfate: [ 2Ga(OH)₃ + 3H₂SO₄ → Ga₂(SO₄)₃ + 6H₂O ] This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Gallium(III) sulfate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Gallium(III) sulfate can participate in redox reactions, where gallium is reduced, and other elements are oxidized.
Substitution Reactions: In these reactions, gallium(III) sulfate can react with other compounds to form new products by substituting one of its components.
Common Reagents and Conditions
Common reagents used in reactions with gallium(III) sulfate include reducing agents like iron or dichromate ions. These reactions are typically carried out under acidic conditions to facilitate the formation of new compounds .
Major Products Formed
The major products formed from reactions involving gallium(III) sulfate depend on the specific reagents and conditions used. For example, reacting gallium(III) sulfate with a reducing agent can produce elemental gallium and other by-products .
Applications De Recherche Scientifique
Gallium(III) sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other gallium compounds.
Biology: Gallium(III) sulfate is studied for its potential antimicrobial properties and its ability to inhibit the growth of certain bacteria.
Medicine: Research is ongoing to explore the use of gallium(III) sulfate in medical treatments, particularly in targeting cancer cells.
Industry: Gallium(III) sulfate is used in the production of semiconductors and other electronic components due to its unique electrical properties
Mécanisme D'action
The mechanism by which gallium(III) sulfate exerts its effects involves the interaction of gallium ions with various molecular targets. Gallium ions can mimic iron ions, allowing them to interfere with biological processes that depend on iron. This property is particularly useful in inhibiting the growth of bacteria and cancer cells, as these cells require iron for proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminium sulfate: Similar to gallium(III) sulfate, aluminium sulfate is used in water treatment and as a mordant in dyeing processes.
Indium sulfate: Another group 13 element sulfate, indium sulfate is used in the production of indium tin oxide for touchscreens and other electronic devices.
Uniqueness of Gallium(III) Sulfate
Gallium(III) sulfate is unique due to its ability to mimic iron ions, making it particularly useful in medical and biological applications. Its electronic properties also make it valuable in the semiconductor industry, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
34781-33-4 |
|---|---|
Formule moléculaire |
GaO4S+ |
Poids moléculaire |
165.79 g/mol |
Nom IUPAC |
gallium;sulfate |
InChI |
InChI=1S/Ga.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+3;/p-2 |
Clé InChI |
LNNSBNVRBJKZAG-UHFFFAOYSA-L |
SMILES canonique |
[O-]S(=O)(=O)[O-].[Ga+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


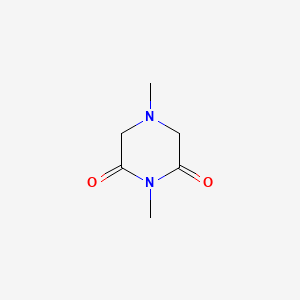
![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
![5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole](/img/structure/B14690513.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal](/img/structure/B14690517.png)
